1-(Piperidinoacetyl)piperidine
Description
Properties
IUPAC Name |
1,2-di(piperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESZEIYOWWULAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium- and Rhodium-Catalyzed Hydrogenation
Palladium catalysts, such as Pd/C , are widely used for pyridine hydrogenation. Grygorenko et al. demonstrated that rhodium(I) complexes with ferrocene ligands achieve >99% conversion of fluorinated pyridines to piperidines with minimal defluorination byproducts (<1%). Key parameters include:
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Temperature : 25–60°C
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Pressure : 1–3 bar H₂
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Solvent : Polar aprotic solvents (e.g., THF, DMF)
Notably, ruthenium(II) complexes with chiral ligands enable enantioselective hydrogenation, critical for synthesizing stereodefined piperidines. Titanium isopropoxide is often added to neutralize acidic byproducts, preventing catalyst poisoning.
Chemoselective Hydrogenation
Chemoselectivity is paramount when multiple reducible groups are present. Usuki et al. achieved selective hydrogenation of pyridine rings over aromatic indole moieties using Pd(OH)₂/C under mild conditions (25°C, 1 bar H₂). This method was applied to synthesize donepezil, highlighting its applicability to structurally complex targets.
Acid-Mediated Deprotection and Cyclization
Acid hydrolysis is a key step in deprotecting intermediates. The patent CN102775343A details the synthesis of 1-N-BOC-4-acetylpiperidine using glacial acetic acid or hydrochloric acid (1–10% concentration) at 60–90°C. Optimal conditions include:
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Acid-to-substrate ratio : 10:1–50:1 (mol/mol)
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Solvent system : Acetic acid/water (1:1–1:4 v/v)
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Yield : >85%
This method simplifies post-treatment by avoiding Grignard reagents, making it industrially viable.
Enantioselective Synthesis
Chiral Ligand Systems
Li et al. developed P-chiral bisphosphorus ligands for rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted enamides, achieving enantiomeric excess (ee) >95%. The steric bulk of the ligand’s isopropyl group dictates enantioselectivity by modulating substrate orientation.
Reductive Amination
Qu et al. reported a two-step enantioselective synthesis:
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Partial hydrogenation : Sodium tetrahydroborate reduces pyridinium salts to enamines.
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Asymmetric hydrogenation : Ruthenium(II) catalysts with BINAP ligands yield piperidines with ee >98%.
Recent Advances in Piperidine Synthesis
Photochemical [2+2] Cycloaddition
Mykhailiuk et al. synthesized bicyclic piperidinones via UV-light-mediated [2+2] cycloaddition of dienes, followed by reduction to piperidines. This method is scalable and avoids transition metals.
Radical Cyclization
Kamimura et al. utilized triethylborane as a radical initiator for regioselective 6-endo-dig cyclization of enynes, producing alkylidene piperidines. Solvent choice (acetonitrile vs. methanol) controls regioselectivity between piperidines and azabicycles.
Challenges and Optimization Strategies
Byproduct Formation
Hydrodefluorination and defunctionalization are common issues. Using rhodium catalysts instead of palladium reduces defluorination to <1%. Additives like triethylamine stabilize intermediates, improving yields.
Solvent and Temperature Effects
Polar solvents (DMSO, DMF) enhance cyclization rates but may hydrolyze tertiary amines. Yamazaki et al. optimized reactions at 80°C in anhydrous DMF to suppress hydrolysis.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagent | Yield (%) | Temperature (°C) | Stereoselectivity | Scalability |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Rh(I)/Ferrocene ligand | 95–99 | 25–60 | High (ee >98%) | Industrial |
| Acid-Mediated Hydrolysis | HCl (5%) | 85–90 | 60–90 | None | High |
| Photochemical Cycloaddition | None (UV light) | 70–75 | 25 | Moderate | Moderate |
| Radical Cyclization | Triethylborane | 65–70 | 80 | Low | Low |
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidinoacetyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where halogenated reagents like alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
1-(Piperidinoacetyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-(Piperidinoacetyl)piperidine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound may interact with signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis. By modulating these pathways, this compound can exert its biological effects, including anticancer activity.
Comparison with Similar Compounds
Table 1: Electronic and Steric Comparison of Piperidine Derivatives
Pharmacological Activity
Piperidine derivatives are widely explored for biological activity, with substituents dictating target specificity:
- Acetylcholinesterase (AChE) Inhibition: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) exhibits potent AChE inhibition (IC50 = 5.7 nM), attributed to its rigid indanone moiety and hydrophobic interactions (). In contrast, this compound’s flexible acetyl group may reduce binding affinity.
- Antimalarial and Anticancer Activity: Piperidine-containing indenoisoquinolines (e.g., compound 23) show Top1 inhibitory activity (+++ level), with pyrrolidine analogs outperforming piperidine derivatives due to enhanced conformational adaptability ().
Table 2: Pharmacological Profiles of Selected Piperidine Derivatives
Structural and Conformational Differences
- Ring Size and Substituent Flexibility : Piperidine derivatives with five-membered rings (e.g., pyrrolidine) exhibit stronger electron donation and lower steric hindrance than six-membered piperidines ().
- Amide vs. Alkyl Substituents : Amide-substituted piperidines (e.g., 1-(trifluoroacetyl)piperidine) adopt conformations driven by电子-withdrawing effects, while alkyl-substituted analogs prioritize hydrophobic interactions ().
Key Research Findings and Implications
Electron Donor Hierarchy: 1-Pyrrolidino > dimethylamino > 1-piperidino (), suggesting that this compound may serve as a moderate electron donor in medicinal chemistry applications.
Steric-activity Trade-off : Bulky substituents reduce resonance but enhance target selectivity, as seen in Top1 inhibitors ().
Conformational Rigidity : Piperidine derivatives with rigid scaffolds (e.g., E2020) outperform flexible analogs in enzyme inhibition ().
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(Piperidinoacetyl)piperidine, and how can reaction conditions be optimized for high yield and purity?
- Methodology : Synthesis typically involves acylation of piperidine derivatives using acetylating agents (e.g., acetyl chloride) under inert atmospheres. Reaction conditions such as temperature (0–5°C), solvent selection (dichloromethane or THF), and catalysts (triethylamine) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Reaction progress should be monitored using TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments and carbon frameworks.
- FTIR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- HPLC/UV-Vis : Assesses purity (>95%) using C18 columns and gradient elution.
- Mass Spectrometry (ESI-TOF) : Validates molecular weight. Data interpretation requires comparison with reference spectra of analogous piperidine derivatives .
Q. What are the common chemical transformations (e.g., oxidation, substitution) observed in this compound under standard laboratory conditions?
- Methodology :
- Oxidation : Reacts with oxidizing agents (e.g., m-CPBA) to form N-oxide derivatives.
- Substitution : Nucleophilic attack at the acetyl group using amines or thiols.
Stability studies under varying pH (1–13) and temperatures (25–60°C) map degradation pathways. LC-MS monitors intermediates .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) using basis sets like B3LYP/6-311+G*.
- Molecular Docking : Software (e.g., AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes). Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodology : Conduct systematic meta-analysis to identify variables (e.g., assay pH, cell lines, compound purity). Replicate experiments using standardized protocols (e.g., OECD guidelines). Cross-reference with structurally analogous compounds (e.g., pyridazine or piperidine derivatives) to isolate structure-activity relationships .
Q. How should experiments be designed to investigate structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
- Synthesize derivatives with systematic modifications (e.g., substituent variations at the piperidine ring).
- Perform in vitro bioassays (e.g., enzyme inhibition, receptor binding) and analyze results using multivariate tools (e.g., PCA or QSAR models).
- Include controls (parent compound, reference inhibitors) to benchmark activity .
Q. What experimental approaches validate the mechanism of action of this compound in pharmacological studies?
- Methodology :
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify interactions with target proteins.
- Kinetic Studies : Measure enzyme inhibition constants (IC₅₀) under varying substrate concentrations.
- In Vivo Models : Use knockout animal models to confirm target specificity .
Methodological Considerations
- Data Contradiction Analysis : Compare results across studies using statistical tools (e.g., Bland-Altman plots) to identify systematic biases. Validate findings with orthogonal techniques (e.g., SPR vs. ITC for binding assays) .
- Experimental Reproducibility : Document reaction conditions (solvent purity, catalyst batch) and instrument calibration details (e.g., NMR shimming) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
